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Compound of Interest

Compound Name: (E/Z)-HA155

Cat. No.: B607914 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on (E/Z)-HA155,

a potent and selective inhibitor of autotaxin (ATX). The information presented herein is curated

from key scientific literature to support further investigation and drug development efforts.

Core Compound Information
(E/Z)-HA155 is a boronic acid-based compound that acts as a type I inhibitor of autotaxin.[1] It

selectively binds to the catalytic threonine residue within the active site of ATX, effectively

blocking its lysophospholipase D (lysoPLD) activity.[1] This inhibition prevents the hydrolysis of

lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA), a bioactive signaling lipid

implicated in a multitude of physiological and pathological processes, including cancer, fibrosis,

and inflammation.[1]

Quantitative Data Summary
The following tables summarize the key quantitative data reported for (E/Z)-HA155 in

preclinical studies.
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Parameter Value Species
Assay
Conditions

Reference

IC50 5.7 nM Human
Recombinant

ATX

Albers et al.,

2011

IC50 6 ± 0.8 nM Human

Recombinant

ATXβ with LPC

18:1

Uncited

Table 1: In Vitro Potency of (E/Z)-HA155

Study Effect Model System Key Findings Reference

Platelet

Aggregation

Dose-dependent

inhibition of

thrombin-induced

LPA secretion

Washed human

platelets

Complete

attenuation of the

thrombin-

mediated

increase in

platelet-derived

LPA.

Fulkerson et al.,

2011

LPA Levels

Decrease in

plasma LPA

levels

Rats

Oral

administration of

a related

compound

(compound

40/HA155)

demonstrated in

vivo target

engagement.

Uncited

Table 2: In Vitro and In Vivo Activity of (E/Z)-HA155

Signaling Pathway
(E/Z)-HA155 exerts its biological effects by inhibiting autotaxin, the primary producer of

extracellular LPA. LPA signals through at least six G protein-coupled receptors (LPAR1-6),
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which in turn activate various downstream signaling cascades. These pathways, including the

Ras-MAPK, PI3K-Akt, and Rho pathways, regulate fundamental cellular processes such as

proliferation, survival, migration, and differentiation. By blocking LPA production, (E/Z)-HA155
effectively dampens these downstream signaling events.

(E/Z)-HA155

Autotaxin (ATX)

Inhibits

Lysophosphatidic Acid (LPA)
Produces

Lysophosphatidylcholine (LPC)
Substrate

LPA Receptors (LPAR1-6)
Activates Downstream Signaling

(e.g., PI3K/Akt, MAPK, Rho)
Initiates Cellular Responses

(Proliferation, Migration, Survival)
Regulates
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Mechanism of action of (E/Z)-HA155.

Experimental Protocols
Autotaxin Inhibition Assay (Adapted from Albers et al.,
2011)
This protocol describes a fluorescence-based assay to determine the inhibitory activity of

compounds against autotaxin.

Materials:

Recombinant human autotaxin

Lysophosphatidylcholine (LPC) as substrate

Choline oxidase

Horseradish peroxidase (HRP)

Amplex Red reagent

Assay buffer (e.g., Tris-HCl with CaCl2 and NaCl)

(E/Z)-HA155 and other test compounds
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384-well microplates

Fluorescence plate reader

Procedure:

Prepare serial dilutions of (E/Z)-HA155 and control compounds in DMSO.

Add the compounds to the wells of a 384-well plate.

Prepare a reaction mixture containing choline oxidase, HRP, and Amplex Red in assay

buffer.

Add recombinant autotaxin to the wells containing the compounds.

Initiate the enzymatic reaction by adding the LPC substrate.

Incubate the plate at 37°C, protected from light.

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g.,

544 nm excitation and 590 nm emission).

Calculate the percent inhibition for each compound concentration relative to the uninhibited

control and determine the IC50 value by fitting the data to a dose-response curve.
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Start

Prepare serial dilutions of (E/Z)-HA155

Add compounds to 384-well plate

Add recombinant Autotaxin Prepare reaction mix (Choline Oxidase, HRP, Amplex Red)

Add LPC substrate to initiate reaction

Incubate at 37°C

Measure fluorescence

Calculate % inhibition and IC50

End
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Workflow for the Autotaxin Inhibition Assay.
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Platelet Aggregation and LPA Measurement (Adapted
from Fulkerson et al., 2011)
This protocol outlines the procedure for assessing the effect of (E/Z)-HA155 on thrombin-

induced LPA production in washed human platelets.

Materials:

Freshly drawn human blood in acid-citrate-dextrose

Prostaglandin E1

Apyrase

HEPES-Tyrode's buffer

Thrombin

(E/Z)-HA155

Internal standards for mass spectrometry (e.g., C17:0-LPA)

Solvents for lipid extraction (e.g., chloroform, methanol)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

Platelet Isolation:

Centrifuge whole blood to obtain platelet-rich plasma (PRP).

Treat PRP with prostaglandin E1 and apyrase to prevent platelet activation.

Centrifuge PRP to pellet platelets and wash with HEPES-Tyrode's buffer.

Resuspend the final platelet pellet in HEPES-Tyrode's buffer.

Platelet Treatment and Stimulation:
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Pre-incubate washed platelets with various concentrations of (E/Z)-HA155 or vehicle

control.

Stimulate platelets with thrombin to induce activation and LPA production.

Lipid Extraction:

Stop the reaction and extract lipids from the platelet suspension using a suitable solvent

system (e.g., Bligh-Dyer extraction).

Add an internal standard prior to extraction for quantification.

LPA Quantification by LC-MS/MS:

Analyze the lipid extracts using an LC-MS/MS system equipped with a suitable column for

lipid separation.

Use multiple reaction monitoring (MRM) to specifically detect and quantify different LPA

species based on their mass-to-charge ratio.

Normalize the LPA levels to the internal standard.
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Inhibitory mechanism of (E/Z)-HA155.

Conclusion
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(E/Z)-HA155 is a well-characterized, potent inhibitor of autotaxin with demonstrated in vitro and

in vivo activity. Its ability to modulate the ATX-LPA signaling axis makes it a valuable tool for

preclinical research and a promising candidate for the development of therapeutics for a range

of diseases. This guide provides a foundational summary of the key preclinical data and

methodologies to aid in these endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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